molecular formula C16H20N2O2 B10898814 3-(2-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione

3-(2-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B10898814
M. Wt: 272.34 g/mol
InChI Key: XOJZOOPMSCPKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a piperidine ring and a pyrrolidine-2,5-dione moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of both piperidine and pyrrolidine rings in its structure makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Formation of the Pyrrolidine-2,5-dione Moiety: This can be achieved through the cyclization of amino acids or through the reaction of succinic anhydride with amines.

    Coupling of the Two Moieties: The final step involves coupling the piperidine ring with the pyrrolidine-2,5-dione moiety. This can be done using various coupling agents and reaction conditions, such as the use of carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The exact pathways and molecular interactions would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 1-benzylpiperidine and 4-methylpiperidine share the piperidine ring structure.

    Pyrrolidine-2,5-dione Derivatives: Compounds such as succinimide and phthalimide share the pyrrolidine-2,5-dione moiety.

Uniqueness

What sets 3-(2-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione apart is the combination of both piperidine and pyrrolidine-2,5-dione rings in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and biological activities compared to compounds with only one of these rings.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H20N2O2/c1-12-7-5-6-10-17(12)14-11-15(19)18(16(14)20)13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3

InChI Key

XOJZOOPMSCPKHK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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